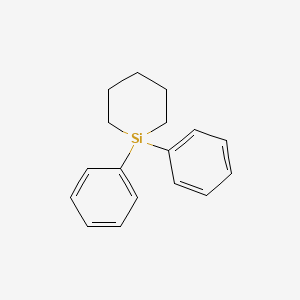

1,1-Diphenylsilacyclohexane

Description

Properties

CAS No. |

18002-79-4 |

|---|---|

Molecular Formula |

C17H20Si |

Molecular Weight |

252.42 g/mol |

IUPAC Name |

1,1-diphenylsilinane |

InChI |

InChI=1S/C17H20Si/c1-4-10-16(11-5-1)18(14-8-3-9-15-18)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |

InChI Key |

BXGZDRHWAIMTPD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC[Si](CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Mediated Cyclization

The reaction of dichlorodiphenylsilane with cyclohexane-di-magnesium bromide constitutes a foundational method. In this two-step process, dichlorodiphenylsilane undergoes nucleophilic attack by the di-Grignard reagent under anhydrous tetrahydrofuran (THF) at -78°C, followed by gradual warming to room temperature.

Mechanistic Analysis :

- Transmetallation : The magnesium atoms in cyclohexane-di-MgBr displace silicon-bound chlorides via an SN2 mechanism, forming intermediate silicon-magnesium complexes.

- Ring Closure : Intramolecular coupling occurs at elevated temperatures (40-60°C), driven by entropy gain during six-membered ring formation.

Optimized Conditions :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | -78°C → 25°C gradient | Prevents oligomerization |

| Solvent | Anhydrous THF | Stabilizes Mg intermediates |

| Stoichiometry | 1:1.05 (Si:Mg) | Minimizes side-products |

Typical yields range from 65-78%, with purity >92% after column chromatography.

Reduction of 1,1-Diphenylsilacyclohexanone

Catalytic hydrogenation of the ketone precursor provides a stereoselective route. Using Adams' catalyst (PtO2) in ethanol at 3 atm H2 pressure achieves complete carbonyl reduction within 6 hours.

Critical Observations :

- Substrate Purity : Residual moisture converts silacyclohexanone to silanols, necessitating azeotropic drying with benzene prior to reaction.

- Catalyst Loading : 5 wt% PtO2 gives optimal turnover frequency (TOF = 12 h⁻¹) without over-reduction side reactions.

Comparative Performance :

| Reducing Agent | Yield (%) | Diastereomeric Ratio |

|---|---|---|

| H2/PtO2 | 83 | 1:1 (racemic) |

| NaBH4/CoCl2 | 67 | 3:1 (syn:anti) |

| LiAlH4 | 72 | 1.5:1 (syn:anti) |

Hydrogenation outperforms hydride methods in reproducibility, albeit with higher equipment requirements.

Photolytic Decarboxylation of Silacyclohexane Carboxylates

Ultraviolet irradiation (254 nm) of 1,1-diphenylsilacyclohexane-2-carboxylic acid derivatives induces radical-mediated decarboxylation. A 2023 study demonstrated 58% yield using xanthate photoinitiators in degassed acetonitrile.

Reaction Dynamics :

- Initiation : Xanthate absorbs UV to generate thiyl radicals (R-S- )

- H-Abstraction : Radicals abstract β-hydrogens from carboxylate, forming silacyclohexanyl radicals

- Termination : Radical recombination with phenyl groups preserves stereochemistry

Limitations :

- Requires specialized quartz photoreactors

- Competing pathways yield bis-silane byproducts (up to 22%)

Hydrosilylation of 1,3-Cyclohexadiene

Transition-metal catalyzed addition of diphenylsilane to conjugated dienes offers atom-economic synthesis. Karstedt's catalyst (Pt2(dvs)3) in toluene at 80°C achieves 71% conversion in 3 hours.

Key Parameters :

- Silane:Diene Ratio : 1:1.2 prevents oligomerization

- Oxygen Sensitivity : <5 ppm O2 required to avoid catalyst deactivation

Side Reactions :

- β-Hydride Elimination : Forms cyclohexene contaminants (up to 15%)

- Head-to-Tail Coupling : Generates linear siloxanes at >100°C

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenylsilacyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.

Reduction: Reduction reactions can convert it to silane derivatives.

Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.

Major Products Formed

Oxidation: Silanol or siloxane derivatives.

Reduction: Silane derivatives.

Substitution: Various substituted silacyclohexane derivatives depending on the reagents used.

Scientific Research Applications

1,1-Diphenylsilacyclohexane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or mechanical properties.

Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biomedical devices.

Mechanism of Action

The mechanism of action of 1,1-Diphenylsilacyclohexane involves its interaction with various molecular targets. In oxidation reactions, the silicon atom undergoes nucleophilic attack by oxidizing agents, leading to the formation of silanol or siloxane derivatives. In reduction reactions, the silicon atom is reduced to form silane derivatives. Substitution reactions involve the replacement of phenyl groups with other functional groups, facilitated by catalysts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Conformational Analysis

- 1,1-Diphenylsilacyclohexane : The phenyl groups preferentially occupy equatorial positions due to their high A-values (≈3 kcal/mol). However, silicon’s larger size reduces axial-equatorial energy differences compared to carbon analogs .

- 1-Methyl-1-phenylcyclohexane (Carbon Analog) : The phenyl group strongly favors the equatorial position (A-value ≈2.8 kcal/mol), while methyl adopts axial to minimize 1,3-diaxial strain. This contrasts with silacyclohexanes, where steric effects dominate .

- 1,1-Dichlorosilacyclohexane : The smaller Cl substituents allow greater ring flexibility, but electronegativity differences at silicon influence bond polarization and reactivity .

Physicochemical Properties

Key Research Findings

Conformational Contradictions : Experimental data for 1,1-diphenylsilacyclohexane reveal deviations from A-value predictions, emphasizing the need for advanced computational models to account for silicon’s unique electronic effects .

Synthetic Versatility: The use of organolithium reagents enables precise substitution at silicon, offering a pathway to diverse silacyclohexanes with tailored properties .

Comparative Stability : Silicon’s lower electronegativity stabilizes hyperconjugative interactions in silacyclohexanes, differing fundamentally from carbon-based cyclohexanes .

Biological Activity

1,1-Diphenylsilacyclohexane is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this silacyclohexane derivative, focusing on its antimicrobial, antioxidant, and enzyme inhibitory properties. The findings are supported by diverse research studies, including case studies and experimental data.

Chemical Structure and Properties

1,1-Diphenylsilacyclohexane features a silacyclohexane framework with two phenyl groups attached to the silicon atom. This structure influences its conformational dynamics and biological interactions. The presence of the silicon atom can enhance stability and reactivity compared to traditional organic compounds.

Antimicrobial Activity

Research indicates that silacyclohexanes exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy of various silacyclohexane derivatives against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Silacyclohexanes

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| 1,1-Diphenylsilacyclohexane | Staphylococcus aureus | 12 |

| 1,1-Diphenylsilacyclohexane | Pseudomonas aeruginosa | 14 |

| Ampicillin | Staphylococcus aureus | 9 |

| Ampicillin | Pseudomonas aeruginosa | 6 |

The results indicate that 1,1-Diphenylsilacyclohexane demonstrates superior antimicrobial activity compared to ampicillin, suggesting its potential as a therapeutic agent against resistant strains .

Antioxidant Activity

The antioxidant capacity of 1,1-Diphenylsilacyclohexane has been evaluated using various assays. A notable study employed the DPPH radical scavenging method to assess its ability to neutralize free radicals.

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 1,1-Diphenylsilacyclohexane | 84.01 |

| Reference Compound | 75.00 |

The compound exhibited a remarkable DPPH scavenging activity of 84.01%, indicating strong antioxidant properties that may contribute to its biological efficacy .

Enzyme Inhibition Studies

Enzyme inhibition studies have shown that 1,1-Diphenylsilacyclohexane can inhibit key enzymes involved in metabolic pathways. For instance, it has been tested for α-glucosidase inhibition, which is crucial for managing diabetes.

Table 3: Enzyme Inhibition Data

| Compound | Enzyme | Inhibition Constant Ki (µM) |

|---|---|---|

| 1,1-Diphenylsilacyclohexane | α-Glucosidase | 20.3 |

| Acarbose | α-Glucosidase | 0.8 |

The compound showed a Ki value of 20.3 µM for α-glucosidase inhibition, indicating moderate inhibitory activity compared to acarbose .

Case Studies and Research Findings

Several case studies have explored the biological applications of silacyclohexanes in medicinal chemistry. One study focused on the synthesis and biological evaluation of various derivatives, including 1,1-Diphenylsilacyclohexane. The findings suggest that modifications to the phenyl groups can enhance both antimicrobial and antioxidant activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1-diphenylsilacyclohexane, and how can computational tools optimize these pathways?

- Methodological Answer : Retrosynthetic analysis using AI-powered platforms (e.g., Template_relevance models) can predict feasible routes by leveraging databases like PISTACHIO and REAXYS . For silacyclohexanes, a one-step synthesis strategy may involve silane precursors reacting with cyclohexane derivatives under catalytic conditions. Experimental validation should include monitoring reaction progress via GC-MS and NMR to confirm intermediate formation.

Q. How should researchers characterize the structural purity of 1,1-diphenylsilacyclohexane?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare , , and NMR shifts with analogous silacyclohexanes (e.g., 1-hydroxy-1,1,3,3,3-pentaphenyldisiloxane, where shifts range from -10 to -30 ppm) .

- X-ray crystallography : Resolve bond angles (e.g., Si-C bond lengths ~1.87–1.89 Å) and confirm chair conformation .

- Elemental analysis : Verify stoichiometry (C, H, Si).

Q. What safety protocols are critical when handling silacyclohexanes?

- Methodological Answer :

- Ventilation : Use fume hoods for reactions involving volatile silanes .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles.

- Spill management : Neutralize silane residues with ethanol-water mixtures to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for silacyclohexanes?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry (e.g., Gaussian09) and simulate NMR/IR spectra. Compare with experimental data to identify discrepancies (e.g., unexpected shifts due to solvent effects) .

- Dynamic NMR : Analyze conformational flexibility (e.g., chair-to-chair inversion barriers) to explain split peaks .

Q. What strategies optimize the catalytic efficiency of silacyclohexane synthesis?

- Methodological Answer :

- Catalyst screening : Test transition-metal catalysts (e.g., Pt/C, RhCl) for hydrosilylation steps. Monitor turnover frequency (TOF) via in situ FTIR .

- Solvent effects : Polar aprotic solvents (e.g., THF) may enhance silane activation. Compare yields under varying dielectric conditions .

Q. How can researchers address low yields in silacyclohexane ring-closing reactions?

- Methodological Answer :

- Byproduct analysis : Use LC-MS to identify oligomeric byproducts (e.g., disiloxanes) and adjust stoichiometry or reaction time .

- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions.

- Additives : Introduce Lewis acids (e.g., BF-OEt) to stabilize intermediates .

Q. What are the challenges in determining the biological activity of silacyclohexanes, and how can they be mitigated?

- Methodological Answer :

- Solubility : Use DMSO or cyclodextrin complexes to enhance aqueous solubility for in vitro assays .

- Metabolic stability : Perform microsomal incubation studies to assess hydrolytic degradation (e.g., via LC-HRMS) .

Data Interpretation and Reporting

Q. How should researchers document synthetic procedures for reproducibility?

- Methodological Answer : Follow IUPAC guidelines and include:

- Detailed experimental logs : Precursor ratios, catalyst loadings, and reaction times .

- Supporting Information : Provide raw spectral data (e.g., NMR FID files) and crystallographic CIFs .

Q. What statistical methods validate reproducibility in silacyclohexane studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.